molecular formula C17H19N3O3 B4566012 N-benzyl-N-ethyl-N'-(2-methyl-4-nitrophenyl)urea

N-benzyl-N-ethyl-N'-(2-methyl-4-nitrophenyl)urea

Cat. No.: B4566012
M. Wt: 313.35 g/mol
InChI Key: STXDSSYXMURMSC-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea is a compound belonging to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, pharmaceuticals, and agrochemicals

Scientific Research Applications

N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of benzylamine, ethylamine, and 2-methyl-4-nitrophenyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired compound . Another method involves the use of potassium isocyanate in water, which provides a mild and efficient route for synthesizing N-substituted ureas .

Industrial Production Methods

Industrial production of N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea typically involves large-scale synthesis using environmentally friendly and cost-effective methods. The use of phosgene-free processes, such as the reaction of amines with carbamoyl chlorides generated in situ, is preferred to minimize environmental impact . Additionally, solvent-free or aqueous-based methods are employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and ethyl groups can undergo nucleophilic substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of N-benzyl-N-ethyl-N’-(2-methyl-4-aminophenyl)urea.

    Substitution: Formation of various substituted ureas depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-N’-(2-methyl-4-nitrophenyl)urea
  • N-benzyl-N-ethyl-N’-(4-nitrophenyl)urea
  • N-benzyl-N-ethyl-N’-(2-methylphenyl)urea

Uniqueness

N-benzyl-N-ethyl-N’-(2-methyl-4-nitrophenyl)urea is unique due to the presence of both benzyl and ethyl groups along with the 2-methyl-4-nitrophenyl substituent. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-1-ethyl-3-(2-methyl-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-19(12-14-7-5-4-6-8-14)17(21)18-16-10-9-15(20(22)23)11-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDSSYXMURMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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